molecular formula C14H18N2O4S B12875927 3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one CAS No. 6940-73-4

3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one

Cat. No.: B12875927
CAS No.: 6940-73-4
M. Wt: 310.37 g/mol
InChI Key: JIIAFFKUKJAABZ-UHFFFAOYSA-N
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Description

3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoxazole ring substituted with amino, sec-butyl, and tosyl groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.

    Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Sec-Butyl Substitution: The sec-butyl group is typically introduced through alkylation reactions.

    Tosylation: The tosyl group is introduced using tosyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amino and tosyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Tosyl chloride in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the amino group can form hydrogen bonds with active site residues, while the tosyl group can participate in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(tert-butyl)-2-tosylisoxazol-5(2H)-one
  • 3-Amino-4-(sec-butyl)-2-methylisoxazol-5(2H)-one
  • 3-Amino-4-(sec-butyl)-2-tosylisoxazol-4(2H)-one

Uniqueness

3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the sec-butyl group, in particular, influences the compound’s steric and electronic properties, differentiating it from similar compounds.

Properties

CAS No.

6940-73-4

Molecular Formula

C14H18N2O4S

Molecular Weight

310.37 g/mol

IUPAC Name

3-amino-4-butan-2-yl-2-(4-methylphenyl)sulfonyl-1,2-oxazol-5-one

InChI

InChI=1S/C14H18N2O4S/c1-4-10(3)12-13(15)16(20-14(12)17)21(18,19)11-7-5-9(2)6-8-11/h5-8,10H,4,15H2,1-3H3

InChI Key

JIIAFFKUKJAABZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(N(OC1=O)S(=O)(=O)C2=CC=C(C=C2)C)N

Origin of Product

United States

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